molecular formula C20H37NO4Si B14303606 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- CAS No. 125736-02-9

9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo-

Cat. No.: B14303606
CAS No.: 125736-02-9
M. Wt: 383.6 g/mol
InChI Key: QOFSIBUHAJRZLX-UHFFFAOYSA-N
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Description

9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- typically involves the following steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through the intramolecular oxidative amination of aminocyclooct-4-enes.

    Functional Group Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the bicyclic core.

    Reduction: Reduction reactions can be employed to modify the ester and carboxylic acid groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester and silyl groups.

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized derivatives with modified nitrogen functionalities.

    Reduction: Reduced forms of the ester and carboxylic acid groups.

    Substitution: Substituted derivatives with new functional groups replacing the ester or silyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it an attractive scaffold for drug design and development.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor agonists. The compound’s ability to mimic natural products like anatoxin-a has led to investigations into its neurotoxic properties .

Medicine

In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer’s disease .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a mimic for acetylcholine, binding to nicotinic acetylcholine receptors and modulating their activity . This interaction can lead to various physiological effects, including neurotoxicity and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 9-(1,1-dimethylethyl) 2-((1,1-dimethylethyl)dimethylsilyl) ester, endo- lies in its combination of functional groups and bicyclic structure

Properties

CAS No.

125736-02-9

Molecular Formula

C20H37NO4Si

Molecular Weight

383.6 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-9-[(2-methylpropan-2-yl)oxycarbonyl]-9-azabicyclo[4.2.1]nonane-2-carboxylic acid

InChI

InChI=1S/C20H37NO4Si/c1-18(2,3)25-17(24)21-14-10-9-13-20(16(22)23,15(21)12-11-14)26(7,8)19(4,5)6/h14-15H,9-13H2,1-8H3,(H,22,23)

InChI Key

QOFSIBUHAJRZLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)O)[Si](C)(C)C(C)(C)C

Origin of Product

United States

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